Methyl 2-[(2-bromobutanoyl)amino]benzoate
Overview
Description
Methyl 2-[(2-bromobutanoyl)amino]benzoate is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of benzoic acid and contains a bromobutanoyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-bromobutanoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the butanoyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester group in the benzoate moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis Reactions: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Reduction Reactions: Alcohol derivatives of the original compound.
Hydrolysis Reactions: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
Methyl 2-[(2-bromobutanoyl)amino]benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-bromobutanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutanoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromobenzoate: A related compound with a similar structure but lacking the butanoyl group.
Methyl 2-aminobenzoate: Another related compound without the bromine and butanoyl groups.
Uniqueness
Methyl 2-[(2-bromobutanoyl)amino]benzoate is unique due to the presence of both the bromobutanoyl and benzoate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2-bromobutanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAQUMDVDVWCRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256530 | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-22-4 | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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